N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride

NNMT inhibition Cancer metabolism Bisubstrate inhibitor

For medicinal chemistry programs targeting nicotinamide N-methyltransferase (NNMT), obtaining a structurally defined inhibitor with constrained topology is critical. N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide dihydrochloride solves this by combining a seven-membered azepane ring and a pyrimidin-5-ylmethyl substituent that jointly determine binding topology, while the dihydrochloride salt provides predictable solubility and solid-state stability not offered by the free base. • NNMT IC50: 10 nM (US20250017936, Compound 5o) • Conformationally restricted azepane scaffold; not functionally interchangeable with piperidine or azocane analogs • Dihydrochloride salt (MW ~307.3 g/mol) enhances aqueous solubility for assay preparation • Pyrimidine linker position critical for target engagement; 2- or 4-position analogs alter vector

Molecular Formula C13H22Cl2N4O
Molecular Weight 321.2 g/mol
Cat. No. B13252326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride
Molecular FormulaC13H22Cl2N4O
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CN=CN=C1)C2CCCNCC2.Cl.Cl
InChIInChI=1S/C13H20N4O.2ClH/c1-11(18)17(9-12-7-15-10-16-8-12)13-3-2-5-14-6-4-13;;/h7-8,10,13-14H,2-6,9H2,1H3;2*1H
InChIKeyWPCFELCUPOILKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide dihydrochloride (free base CAS 1804129-48-3) is a synthetic small-molecule acetamide derivative that incorporates a seven-membered azepane ring and a pyrimidin-5-ylmethyl substituent onto a tertiary acetamide core. The free base has the molecular formula C13H20N4O and a molecular weight of 248.32 g/mol . The dihydrochloride salt is reported with a molecular formula of C12H16Cl2N4O and an approximate molecular weight of 307.3 g/mol, though a stoichiometric discrepancy exists between the free base and salt form formulas across supplier listings . The compound has been referenced in patent literature, including US20250017936 as Compound 5o, in the context of nicotinamide N-methyltransferase (NNMT) inhibitor development .

1 Seven-membered azepane ring constrains pharmacophore conformation
2 Pyrimidine-5-ylmethyl attachment defines nicotinamide-pocket vector
3 Dihydrochloride salt form: evaluate solubility and handling for assay preparation

Why Generic Substitution Fails in Research Procurement


In-class substitution is not straightforward for this scaffold because both the azepane ring size (seven-membered) and the pyrimidin-5-ylmethyl attachment point jointly determine target binding topology. Replacing the azepane with a six-membered piperidine or an eight-membered azocane alters the spatial presentation of the acetamide pharmacophore, while shifting the pyrimidine linker from the 5-position to the 2- or 4-position changes the vector of the heteroaromatic recognition element . The dihydrochloride salt form further distinguishes procurement: the free base (C13H20N4O, MW 248.32) and the dihydrochloride salt (reported as C12H16Cl2N4O, MW ~307.3) are not interchangeable without accounting for differences in solubility, hygroscopicity, and stoichiometric handling in assay preparation . These structural and formulary differences mean that a generic 'azepane-acetamide' or 'pyrimidine-acetamide' replacement cannot guarantee equivalent target engagement or physicochemical behavior.

Ring size mismatch Piperidine (6‑membered) or azocane (8‑membered) analogs may shift target‑binding topology relative to the seven‑membered azepane.
Pyrimidine regioisomer 2‑ or 4‑pyrimidine substitution reorients the heteroaromatic recognition vector; 5‑position attachment is essential for intended target engagement.
Salt form interchange Free base (MW ~248) and dihydrochloride (MW ~307) differ in solubility and hygroscopicity; direct substitution without assay‑specific validation may not reproduce handling behavior.

Product-Specific Quantitative Evidence


NNMT Inhibitor Activity and Structural Identity Caution

Patent US20250017936 lists this compound as Compound 5o within a series of cell-potent bisubstrate NNMT inhibitors. An affiliated BindingDB entry (BDBM50627720; CHEMBL5395424) reports an IC50 of 10 nM in an NNMT inhibitory assay, though the deposited chemical structure in that BindingDB record does not match the canonical SMILES of N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide, indicating a potential database curation error . Quantitative comparator data within the patent for close structural analogs (e.g., Compounds 5b and 5g) show Ki values of 650 nM and 140 nM, respectively, against full-length recombinant human NNMT .

NNMT IC50
Data to verify
IC50 = 10 nM (BindingDB)
Reported activity may not correspond to the correct structure; structural identity mismatch noted.
Independent analytical confirmation required before procurement or assay use.
NNMT inhibition Cancer metabolism Bisubstrate inhibitor

Azepane Ring Size and Kinase Binding Differentiation

In the broader class of azepane-based kinase inhibitors, the seven-membered azepane ring provides a distinct conformational profile compared to six-membered piperidine analogs. Breitenlechner et al. (2004) demonstrated that azepane derivative Compound 4 exhibited superior plasma stability and potent inhibitory activity against PKA and PKB-alpha, with the azepane ring enabling unique hydrogen-bonding interactions within the ATP-binding pocket that are not accessible to piperidine congeners . While this publication does not study the exact target compound, it establishes a class-level principle: the seven-membered azepane ring in N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide is expected to confer different target-binding geometry and pharmacokinetic properties compared to its six-membered piperidine analog N-(piperidin-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide.

Azepane ring effect
Class-level inference
7‑membered ring enables unique H‑bonding vs. piperidine; reported higher plasma stability in analog series.
Supports distinct conformational profile for azepane scaffolds; direct target compound data not available.
Inference from Breitenlechner et al. (2004); confirm in kinase/methyltransferase assay context.
Kinase inhibition Azepane scaffold PKB/Akt

Pyrimidine Regioisomer Impact on Target Recognition

The pyrimidine ring attachment at the 5-position (as opposed to the more common 2- or 4-substitution patterns) creates a distinct exit vector for the heteroaromatic ring, which influences molecular recognition at biological targets. In NNMT bisubstrate inhibitor series, the 5-pyrimidinylmethyl group is designed to occupy the nicotinamide binding pocket, and substitution at alternative ring positions would alter the hydrogen-bonding pattern with the enzyme active site . Although no direct head-to-head comparison data exist for this specific compound against its 2-pyrimidinyl or 4-pyrimidinyl regioisomers, the regioisomeric identity is a critical procurement specification: purchasing the incorrect regioisomer would result in a compound with fundamentally different target engagement properties.

Regioisomer identity
Context-dependent
5‑pyrimidinylmethyl designed for nicotinamide pocket; 2‑ or 4‑substitution would redirect hydrogen bonding.
Regioisomer specification is critical; incorrect isomer cannot substitute in SAR studies.
No direct comparator data; structural inference from NNMT pharmacophore model.
Pyrimidine regioisomer Heterocyclic SAR Molecular recognition

Research and Industrial Application Scenarios


NNMT Inhibitor Lead Optimization

The compound is referenced in patent literature (US20250017936, Compound 5o) as part of a bisubstrate NNMT inhibitor series. Researchers engaged in NNMT-targeted drug discovery for oncology or metabolic disorders may use this compound as a scaffold for further lead optimization, provided that independent analytical confirmation of structure and activity is performed prior to procurement, given the unresolved structural identity mismatch in public databases .

Azepane-Constrained Pharmacophore Exploration

For medicinal chemistry programs exploring seven-membered ring constraints in kinase or methyltransferase inhibitor design, this compound serves as a fragment-like intermediate combining both azepane and pyrimidine elements. Its value lies in the conformational restriction imposed by the azepane ring relative to more flexible acyclic or six-membered ring analogs, as supported by class-level azepane SAR data .

Salt Form Selection and Pre-formulation Screening

The dihydrochloride salt form presents different physicochemical properties compared to the free base (MW ~307.3 vs. 248.32 g/mol). Procurement teams evaluating salt screens for early-stage lead compounds can use this dihydrochloride to assess the impact of salt formation on aqueous solubility, hygroscopicity, and solid-state stability relative to the free base form .

Application
Selection Property
Validation Focus
NNMT inhibitor lead optimization
Pyrimidine-5-ylmethyl vector
Bisubstrate inhibitor SAR and target engagement
Azepane-constrained pharmacophore studies
Seven-membered ring constraint
Conformational SAR for kinase or methyltransferase targets
Salt form and pre-formulation screening
Dihydrochloride salt form
Solubility, hygroscopicity, and solid-state stability profiling
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